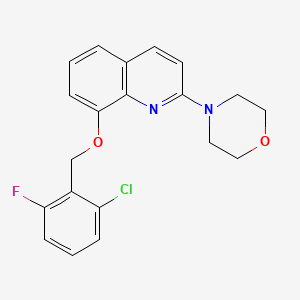

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine”, is a topic of significant interest in medicinal chemistry research . The synthesis of these compounds often involves chemical modification of the quinoline nucleus, which can result in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine” includes a quinolin-2-yl group attached to a morpholine ring via a carbon atom. An 8-((2-Chloro-6-fluorobenzyl)oxy) group is also attached to the quinolin-2-yl group.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine” include a molecular weight of 372.82 and a molecular formula of C20H18ClFN2O2.Scientific Research Applications

Photocatalytic Degradation of Pollutants

Research has explored the role of similar compounds in the photocatalytic degradation of pollutants in water. For instance, the study by Pichat (1997) on the photocatalytic degradation pathways and mechanisms of aromatic and alicyclic pollutants highlights the potential of morpholine and quinoline structures in environmental remediation technologies. These compounds participate in complex photocatalytic reactions leading to the mineralization of pollutants like pyridine and lindane, suggesting the potential utility of related compounds in water treatment processes (Pichat, 1997).

Chemical and Pharmacological Interest

The review on morpholine and pyrans derivatives by Asif and Imran (2019) discusses the broad spectrum of pharmacological activities of morpholine derivatives. Although not directly on 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine, this research underscores the importance of morpholine in developing compounds with potential pharmacological applications. The chemical structure of morpholine is integral to designing molecules for diverse pharmacological activities, indicating the relevance of studying such compounds in drug discovery and development (Asif & Imran, 2019).

Antioxidant Activity Analysis

The analytical methods for determining antioxidant activity, reviewed by Munteanu and Apetrei (2021), suggest that compounds like 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine could be explored for their antioxidant capacities. The review presents various tests used to assess antioxidant activity, offering a foundation for future studies to evaluate the antioxidant potential of quinoline and morpholine derivatives. This approach could lead to the identification of novel antioxidants for use in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6-fluorobenzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . While this does not directly apply to “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine”, it suggests that similar precautions may be necessary when handling this compound.

Future Directions

Quinoline derivatives are a focus of ongoing research in medicinal chemistry, with efforts aimed at synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine” and similar compounds may have potential for future therapeutic applications.

properties

IUPAC Name |

4-[8-[(2-chloro-6-fluorophenyl)methoxy]quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c21-16-4-2-5-17(22)15(16)13-26-18-6-1-3-14-7-8-19(23-20(14)18)24-9-11-25-12-10-24/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFGGYRODHETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=CC=C4Cl)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)

![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)